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Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

Introduction

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-
(chloromethyl)butanal. Due to the limited availability of experimentally acquired spectra for
this specific compound in public databases, this document leverages established principles of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS) to forecast its characteristic spectral features. The predicted data is derived
from the analysis of structurally analogous compounds and known spectroscopic trends. This
guide is intended for researchers, scientists, and professionals in drug development who
require an understanding of the expected spectroscopic signature of 2-(chloromethyl)butanal
for characterization, synthesis confirmation, or further research endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-
(chloromethyl)butanal. These predictions are based on the analysis of similar chemical
structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Data
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Predicted Chemical Predicted

Predicted Coupling

Protons ] Lo
Shift (ppm) Multiplicity Constant (J) (Hz)
-CHO 95-97 Doublet ~2-3
-CH(CH-Cl)- 2.8-3.2 Multiplet -
-CH2ClI 3.6-3.8 Doublet of Doublets ~11, ~6
-CH2CHs 15-1.8 Multiplet ~7
-CH2CHs 09-11 Triplet ~7

Predicted 3C NMR Data

Carbon Atom

Predicted Chemical Shift (ppm)

-CHO 198 - 203
-CH(CH:Cl)- 60 - 65
-CH2Cl 45 - 50
-CH2CHs 20 - 25
-CH2CHs 10 - 15

Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions

Functional Group

Predicted Absorption

Intensity

Range (cm™?)

C-H stretch (aldehyde)

2820 - 2850 and 2720 - 2750 Medium

C=0 stretch (aldehyde) 1720 - 1740 Strong
C-H stretch (alkane) 2850 - 3000 Strong
C-Cl stretch 650 - 850 Strong
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Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

miz Proposed Fragment Notes

Molecular ion peak, showing
120/122 [M]* the characteristic 3:1 isotopic

pattern for chlorine.

91/93 [M - CHOJ* Loss of the formyl radical.
Loss of the chloromethyl
71 [M - CHCI* _
radical.
57 [CaHo]* Butyl cation fragment.
49/51 [CH2CI]* Chloromethyl cation.
29 [CHO]* Formyl cation.

Experimental Protocols

While specific experimental protocols for 2-(chloromethyl)butanal are not available, the
following provides a general overview of the methodologies used to acquire the types of
spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d
(CDCIs), and placed in an NMR tube. *H and 3C NMR spectra would be acquired on a high-
field NMR spectrometer (e.g., 400 MHz or higher). For *H NMR, standard parameters would
include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation
delay of 1-2 seconds. For 3C NMR, a proton-decoupled sequence like DEPTQ (Distortionless
Enhancement by Polarization Transfer with Quaternary carbon detection) could be used to
differentiate between CH, CHz, CHs, and quaternary carbons. Chemical shifts are reported in
parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
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The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR)
spectrometer. A small amount of the neat liquid sample would be placed between two sodium
chloride or potassium bromide plates to form a thin film. Alternatively, Attenuated Total
Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal.
The spectrum would be recorded over the range of 4000 to 400 cm~1, with absorptions
reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for separation and introduction of the sample. For electron ionization
(El) mass spectrometry, the sample would be vaporized and bombarded with a high-energy
electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The
resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and
detected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the different spectroscopic
techniques and the structural information they provide for 2-(chloromethyl)butanal.

Spectroscopic Analysis of 2-(chloromethyl)butanal

Spectroscopic Techniques
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(chloromethyl)butanal: A
Predictive Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15356479#spectroscopic-data-nmr-ir-ms-of-2-
chloromethyl-butanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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